molecular formula C13H12N2O4 B5744637 N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide

N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5744637
M. Wt: 260.24 g/mol
InChI Key: SDQOOIITNSTVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a nitro group, and a benzamide moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-4-2-6-11(12(9)15(17)18)13(16)14-8-10-5-3-7-19-10/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOOIITNSTVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a microwave reactor . The reaction mixture is then purified by crystallization or flash chromatography to obtain the final product with good yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can undergo reduction to form dihydrofuran derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(furan-2-ylmethyl)-3-methyl-2-aminobenzamide.

    Reduction: Formation of N-(dihydrofuran-2-ylmethyl)-3-methyl-2-nitrobenzamide.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and benzamide moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

Uniqueness

N-(furan-2-ylmethyl)-3-methyl-2-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.